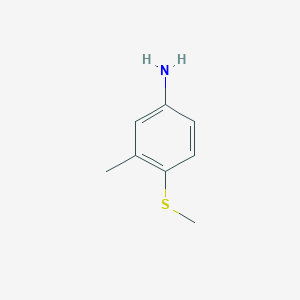
7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one is a complex organic compound that features a unique combination of a benzopyran core and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require stringent control of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the benzopyran core can interact with hydrophobic regions of the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde: A related compound with a similar triazole moiety but different core structure.
2-(2H-1,2,3-Triazol-2-yl)benzoic acid: Another compound featuring the triazole ring, used in different applications.
Uniqueness
7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one is unique due to its combination of a benzopyran core and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
65145-89-3 |
|---|---|
Molecular Formula |
C18H13N3O3 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
7-(4-methoxytriazol-2-yl)-3-phenylchromen-2-one |
InChI |
InChI=1S/C18H13N3O3/c1-23-17-11-19-21(20-17)14-8-7-13-9-15(12-5-3-2-4-6-12)18(22)24-16(13)10-14/h2-11H,1H3 |
InChI Key |
UNIGMYLXGAAVEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(N=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



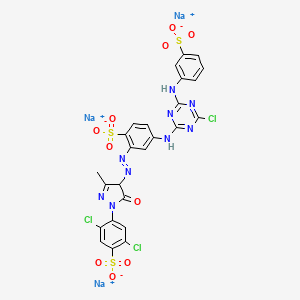
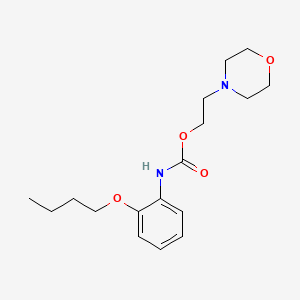


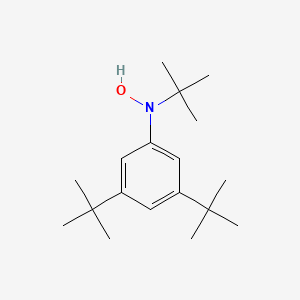
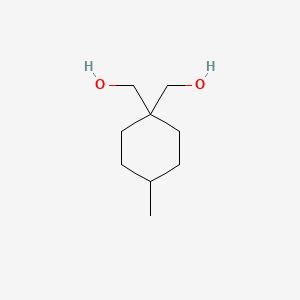
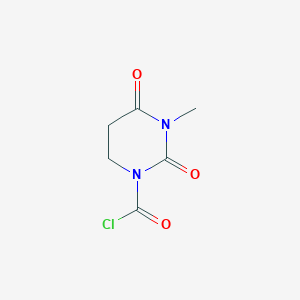

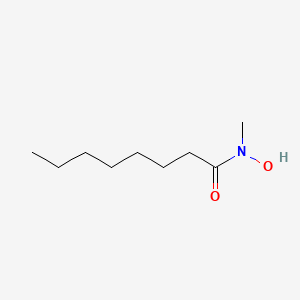

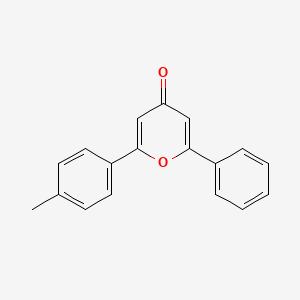
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
